

Unraveling the Crystalline Architecture of Thiamine Bromide: A Technical Guide

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Compound of Interest		
Compound Name:	Thiamine bromide	
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This technical guide provides an in-depth analysis of the crystal structure of **thiamine bromide**, a salt form of Vitamin B1. A thorough understanding of its solid-state properties is crucial for drug development, formulation, and ensuring stability. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the underlying scientific processes.

Quantitative Crystallographic Data

The crystal structure of **thiamine bromide** has been determined in several forms, primarily as hydrated salts. The crystallographic data for two key forms, **thiamine bromide** hydrobromide hemihydrate and **thiamine bromide** sesquihydrate, are presented below for comparative analysis.



Parameter	Thiamine Bromide Hydrobromide Hemihydrate[1]	Thiamine Bromide Sesquihydrate[2]	Thiamine Bromide
Chemical Formula	C12H19N4OSBr2·0.5H2 O	C12H17N4OS+·Br-·1.5 H2O	C12H17BrN4OS
Molecular Weight	435.18 g/mol	372.28 g/mol	345.26 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	C2/c	P21/a	P21/n
Unit Cell Dimensions			
a	30.598(5) Å	11.676(2) Å	~13.8 Å
b	6.355(1) Å	24.819(7) Å	~7.4 Å
С	24.292(3) Å	12.344(3) Å	~17.8 Å
α	90°	90°	90°
β	134.12(1)°	113.74(2)°	~101.6°
γ	90°	90°	90°
Volume (V)	3395.4 ų	3274(1) ų	Not explicitly found
Z (Formula units/cell)	8	8	4
Calculated Density (Dx)	Not explicitly found	1.51 g/cm ³	Not explicitly found
Radiation	Mo Kα (λ = 0.71073 Å)	Mo Kα (λ = 0.71069 Å)	Not explicitly found
Temperature (T)	Not explicitly found	293 K	Not explicitly found
Final R-factor	0.059	0.062	Not explicitly found

Experimental Protocols: From Crystal to Structure



The determination of the crystal structure of **thiamine bromide** salts follows a well-established workflow in small molecule X-ray crystallography. The detailed methodology is outlined below.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

- For **Thiamine Bromide** Hydrobromide Hemihydrate: Crystals can be prepared by mixing equivalent amounts of aqueous solutions of thiamine chloride hydrochloride (HThiCl₂·H₂O) and sodium bromide (NaBr). The resulting solution is then allowed to evaporate slowly at room temperature, yielding thin, colorless, needle-like plates.
- General Approach: The vapor diffusion method is a common technique for crystallizing small
 molecules. This involves dissolving the **thiamine bromide** salt in a suitable solvent and
 placing it in a sealed container with a reservoir containing a precipitant. The slow diffusion of
 the precipitant vapor into the sample solution gradually reduces its solubility, leading to the
 formation of crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.

- Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer.
- X-ray Source: A common X-ray source is a sealed tube or a rotating anode generator producing characteristic X-rays from a metal target, such as Molybdenum (Mo Kα) or Copper (Cu Kα).
- Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. For the analysis of **thiamine bromide** hydrobromide hemihydrate, a four-circle diffractometer was used with the θ-2θ scan technique.[1] A complete dataset is collected by systematically rotating the crystal through a range of angles.



Structure Solution and Refinement

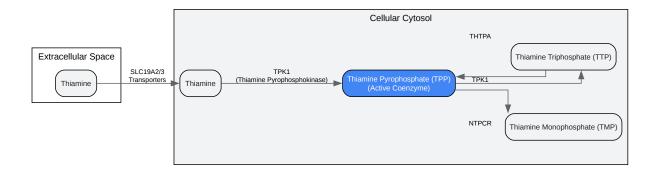
The collected diffraction data is then processed to determine the arrangement of atoms within the crystal.

- Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves scaling the data and correcting for experimental factors like absorption.
- Structure Solution: The "phase problem" is a central challenge in crystallography. For
 thiamine bromide, which contains heavy bromine atoms, the structure was solved using the
 heavy-atom method.[1] The positions of the heavy atoms are first determined, and their
 phases are used to calculate an initial electron density map.
- Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. For the **thiamine bromide** hydrobromide hemihydrate structure, a full-matrix least-squares refinement was performed, resulting in a final R-factor of 0.059.[1] Hydrogen atom positions are often calculated based on geometric considerations and included in the final stages of refinement.[1]

Visualizations Thiamine Metabolic Pathway

While the crystal structure provides a static image, thiamine's biological significance lies in its role as a coenzyme in various metabolic pathways. The following diagram illustrates the cellular uptake and phosphorylation of thiamine, a critical process for its function.





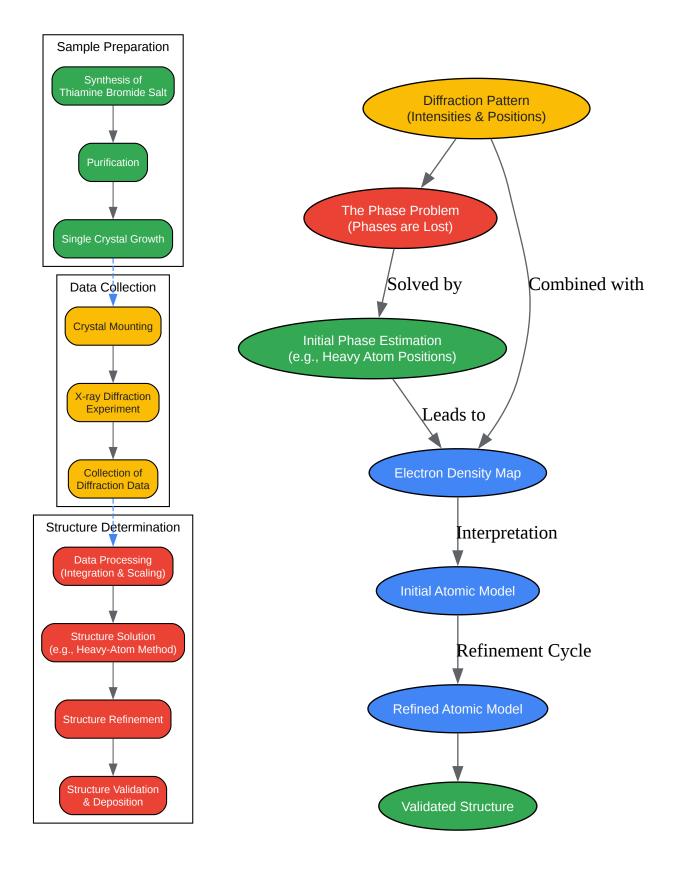
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Caption: Cellular uptake and metabolism of thiamine.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a small molecule like **thiamine bromide** is a systematic endeavor, as depicted in the workflow below.





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References

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